2-Bromo-4-thiazolecarboxylic acid
Overview
Description
2-Bromo-4-thiazolecarboxylic acid is a compound that falls within the category of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their utility in drug discovery and development .
Synthesis Analysis
The synthesis of thiazole derivatives, including 2-bromo-4-thiazolecarboxylic acid, often involves the reaction of brominated precursors with various reagents. For instance, ethyl 2-amino-thiazole-4-carboxylate can be synthesized using thiourea and ethyl bromopyruvate in a solvent-free environment, followed by diazotization and saponification to yield the desired bromo-thiazolecarboxylic acid . Another method involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, reacting with aromatic amines and sodium thiocyanate to introduce a bromodifluoromethyl group at the C4 position of the thiazole .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by spectroscopic methods such as FTIR, NMR, and X-ray diffraction. For example, the crystal structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was determined using X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . The molecular electrostatic potential (MEP) map of this compound exhibits negative potential sites on electronegative atoms and positive potential sites around hydrogen atoms, indicating potential hydrogen bonding sites .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including salt and co-crystal formation with carboxylic acid derivatives, as seen in the interaction between 6-bromobenzo[d]thiazol-2-amine and different carboxylic acids . The bromination of thiazole compounds can also occur at specific positions on the ring, depending on the substituents present . Additionally, thiazole derivatives can be used to synthesize coordination polymers with metals, as demonstrated by the preparation of coordination polymers using thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are determined through melting point measurements, elemental analysis, and spectroscopic characterization. These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents. For instance, the antidepressant activity of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives was evaluated, showing that these compounds possess significant biological activity . The solubility, stability, and reactivity of these compounds can be influenced by their molecular structure and the presence of functional groups such as the bromo and carboxylic acid moieties.
Scientific Research Applications
Synthesis and Chemical Properties
- 2-Bromo-4-thiazolecarboxylic acid has been utilized in various synthesis methods. Zhou Zhuo-qiang (2009) described an improved method for synthesizing this compound, highlighting its structural exactness and purity, indicating its potential for various scientific applications Zhou Zhuo-qiang (2009).
Antidepressant Activity Studies
- The antidepressant activities of derivatives of 2-bromo-thiazole compounds were investigated by F. Khaliullin et al. (2017). They synthesized salts and diylidenehydrazides of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid and found them to exhibit significant antidepressant activity, highlighting the therapeutic potential of related compounds F. Khaliullin et al. (2017).
Application in Photovoltaic Devices
- The compound has been used in the synthesis of conjugated main-chain polymers, specifically for organic photovoltaic cells. Tae Wan Lee et al. (2010) synthesized polymers containing 4,7-bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole, which displayed promising photovoltaic properties Tae Wan Lee et al. (2010).
Antimicrobial Studies
- The antimicrobial properties of 2-bromo-4-thiazolecarboxylic acid derivatives have been explored. A. M. Vijesh et al. (2010) studied novel 2,4-disubstituted thiazole derivatives for their antibacterial efficacy against various microorganisms, indicating the potential use of these compounds in antimicrobial applications A. M. Vijesh et al. (2010).
Fluorescent Material Synthesis
- 2-Bromo-4-thiazolecarboxylic acid derivatives have been used to create fluorescent materials. Shota Tanaka et al. (2015) prepared furylthiazole derivatives showing strong photoluminescence, which could be utilized in various scientific fields requiring fluorescent materials Shota Tanaka et al. (2015).
Corrosion Inhibition Studies
- In the context of corrosion inhibition, I. Obot et al. (2016) performed Density Functional Theory (DFT) modeling and Monte Carlo simulation on Schiff bases derived from 2-bromo-thiazole compounds. They demonstrated the compounds' effectiveness as corrosion inhibitors for steel in acid media I. Obot et al. (2016).
Safety And Hazards
When handling 2-Bromo-4-thiazolecarboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
2-bromo-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGREHRAUWCAHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376810 | |
Record name | 2-Bromo-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-thiazolecarboxylic acid | |
CAS RN |
5198-88-9 | |
Record name | 2-Bromo-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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